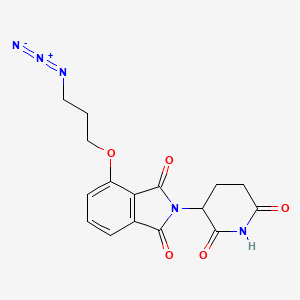
Thalidomide-O-C3-azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thalidomide-O-C3-azide is a modified version of the cereblon (CRBN) inhibitor Thalidomide. It contains an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition reactions (CuAAC). This compound is primarily used as a ligand of E3 ubiquitin ligase and linker conjugates for the synthesis of proteolysis-targeting chimeras (PROTACs) .
Métodos De Preparación
The synthesis of Thalidomide-O-C3-azide involves click chemistry modifications of Thalidomide. The azide group is introduced to Thalidomide through a series of chemical reactions. The specific synthetic routes and reaction conditions are proprietary and detailed in various scientific publications . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Thalidomide-O-C3-azide undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group reacting with alkyne-containing molecules to form triazoles.
Substitution Reactions: The azide group can be substituted with other functional groups under specific conditions.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Thalidomide-O-C3-azide has a wide range of scientific research applications:
Biology: It serves as a tool for studying protein-protein interactions and the ubiquitin-proteasome system.
Industry: It is employed in the development of new materials and chemical processes.
Mecanismo De Acción
Thalidomide-O-C3-azide exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding alters the selectivity of the ligase, leading to the ubiquitination and subsequent degradation of specific target proteins, such as IKZF1 and IKZF3 . This mechanism is crucial for its role in PROTACs and targeted protein degradation.
Comparación Con Compuestos Similares
Thalidomide-O-C3-azide is unique due to its azide group, which allows for click chemistry modifications. Similar compounds include:
Thalidomide: The parent compound, which lacks the azide group and is primarily used as an immunomodulatory drug.
Lenalidomide and Pomalidomide: Thalidomide analogues with different modifications that enhance their therapeutic properties.
Azidoindolines: Compounds containing azide groups that are used in various chemical and biological applications.
This compound stands out due to its specific use in PROTAC synthesis and its ability to undergo CuAAC reactions.
Propiedades
Fórmula molecular |
C16H15N5O5 |
|---|---|
Peso molecular |
357.32 g/mol |
Nombre IUPAC |
4-(3-azidopropoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H15N5O5/c17-20-18-7-2-8-26-11-4-1-3-9-13(11)16(25)21(15(9)24)10-5-6-12(22)19-14(10)23/h1,3-4,10H,2,5-8H2,(H,19,22,23) |
Clave InChI |
FSVXNXHJEDNHGP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



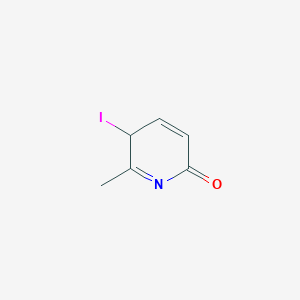
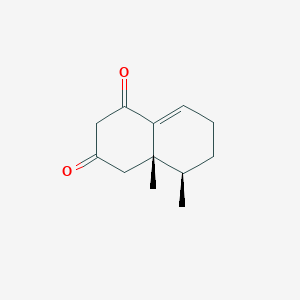



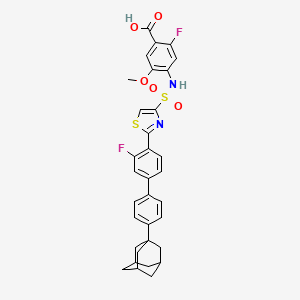

![2-(3,4-dihydroxyphenyl)-3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxychromen-4-one](/img/structure/B12362754.png)

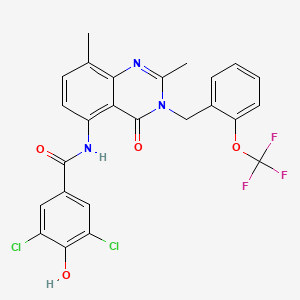
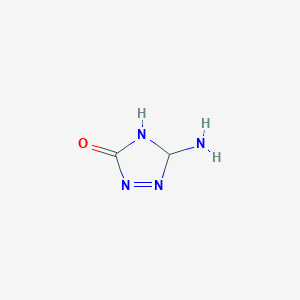
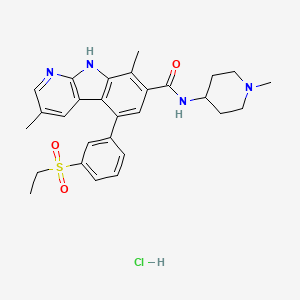
![2-[[4-[4-[2-(1-adamantyl)acetyl]piperazine-1-carbonyl]benzoyl]amino]-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]benzamide](/img/structure/B12362773.png)
